

Comparative Crystallographic Analysis of 2,3-Dihydro-1H-inden-1-one Derivatives

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Compound of Interest

Compound Name: *2,2-dimethyl-2,3-dihydro-1H-inden-1-one*

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A notable absence of crystallographic data for **2,2-dimethyl-2,3-dihydro-1H-inden-1-one** in publicly accessible databases necessitates a comparative analysis with structurally related indenone derivatives. This guide provides a detailed comparison of the single-crystal X-ray diffraction data for selected alternative compounds, offering insights into the structural effects of substituent modifications on the indenone core.

This analysis is intended for researchers, scientists, and drug development professionals to understand the solid-state properties of this class of compounds, which can inform molecular modeling, drug design, and material science studies.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for two selected 2,3-dihydro-1H-inden-1-one derivatives with available crystal structures. These compounds, with their distinct substitutions, provide a basis for understanding the conformational and packing variations within this chemical family.

Parameter	2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one[1][2]	(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one
Chemical Formula	C ₂₂ H ₁₆ O	C ₁₈ H ₁₆ O ₃
Molecular Weight	296.35 g/mol [1]	280.31 g/mol
Crystal System	Monoclinic[1]	Monoclinic
Space Group	P2 ₁ /c[1]	P2 ₁ /n
Unit Cell Dimensions		
a	9.1634 (18) Å[1]	10.1234 (2) Å
b	17.570 (3) Å[1]	11.1987 (2) Å
c	10.717 (4) Å[1]	12.8973 (3) Å
α	90°	90°
β	117.89 (2)°[1]	99.873 (1)°
γ	90°	90°
Volume (V)	1525.0 (7) Å ³ [1]	1439.42 (5) Å ³
Z	4[1]	4
Temperature (T)	150 K[1]	100 K
Radiation	Mo Kα[1]	Mo Kα
R-factor	0.070[2]	0.038
Data Collection Method	Rigaku Saturn 724 diffractometer[1]	Bruker APEX-II CCD diffractometer

Experimental Protocols

The determination of the crystal structures for the compared compounds generally follows a standard single-crystal X-ray diffraction workflow. Below is a detailed, generalized protocol

based on the experimental descriptions provided for the derivatives.

1. Crystal Growth:

- Suitable single crystals of the compound are grown, typically by slow evaporation of a solution in an appropriate solvent (e.g., ethanol). The quality of the crystal is paramount for obtaining high-resolution diffraction data.

2. Crystal Mounting and Data Collection:

- A single crystal of appropriate size (e.g., $0.50 \times 0.20 \times 0.20$ mm) is selected and mounted on a goniometer head.[\[1\]](#)
- The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature (e.g., 100 K or 150 K) during data collection, which minimizes thermal vibrations and improves data quality.[\[1\]](#)
- X-ray diffraction data are collected using a diffractometer equipped with a sensitive detector (e.g., CCD or CMOS). Monochromatic X-ray radiation, typically from a molybdenum (Mo $K\alpha$) or copper (Cu $K\alpha$) source, is used.[\[1\]](#)
- A series of diffraction images are collected as the crystal is rotated through a range of angles.

3. Data Processing and Structure Solution:

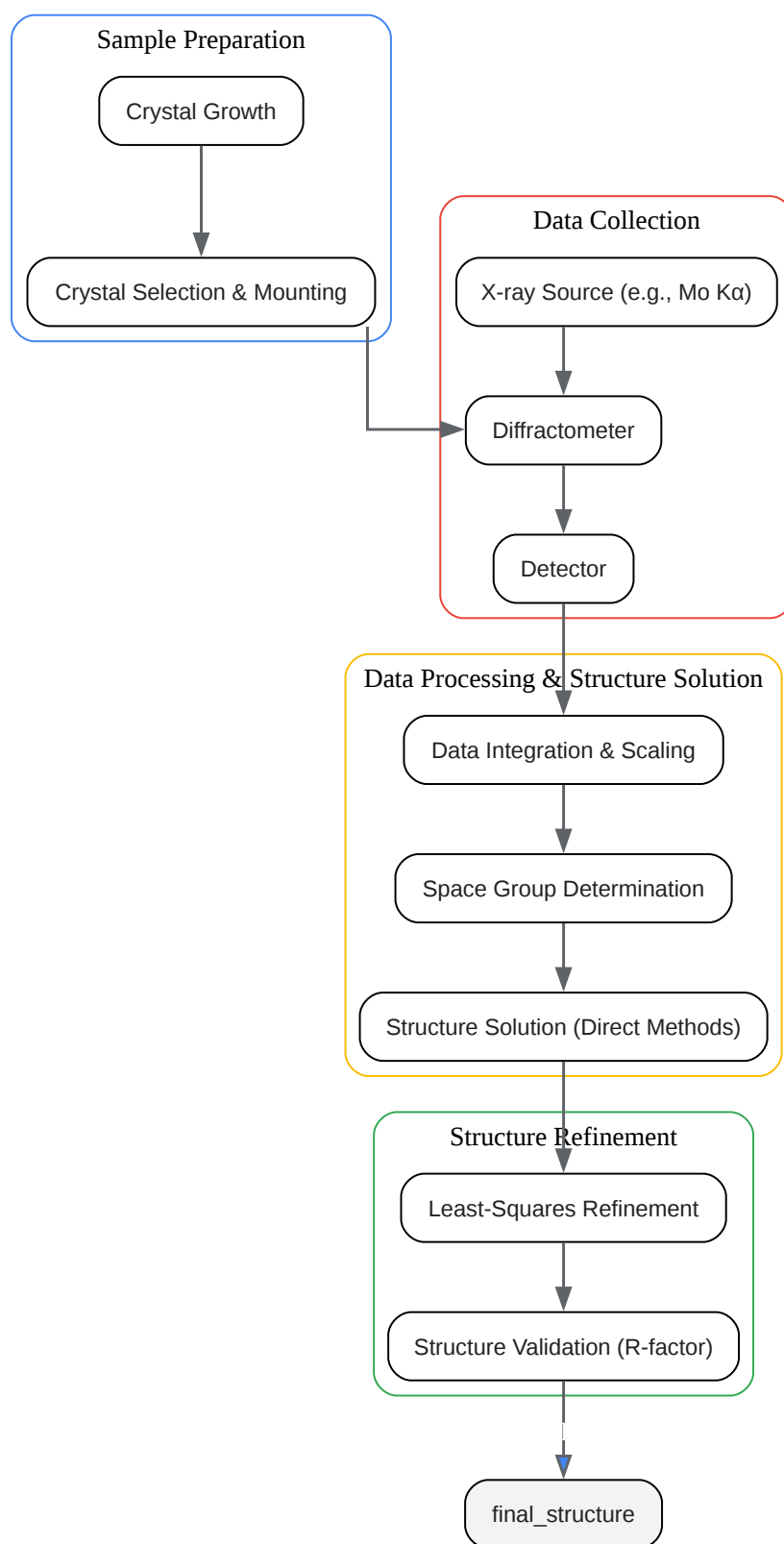
- The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as absorption.
- The crystal system, space group, and unit cell dimensions are determined from the diffraction pattern.
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

4. Structure Refinement:

- The initial structural model is refined against the experimental diffraction data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
- The quality of the final refined structure is assessed using metrics such as the R-factor.

Visualizations

To aid in the understanding of the experimental process and the molecular structures of the compared compounds, the following diagrams are provided.



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Caption: Experimental workflow for single-crystal X-ray crystallography.

2,2-dimethyl-2,3-dihydro-1H-inden-1-one (Data Not Available)

2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one

(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one

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Caption: Comparison of 2D structures of indenone derivatives.

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References

- 1. 2-(Diphenylmethylidene)-2,3-dihydro-1H-inden-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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